2-(3-Methyloxetan-3-yl)ethanol
Overview
Description
“2-(3-Methyloxetan-3-yl)ethanol”, also known as MOE, is a chemical compound belonging to the oxetane family. It has a molecular weight of 116.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-methyl-3-oxetanyl)ethanol . The InChI code is 1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 .Scientific Research Applications
Application Summary
“2-(3-Methyloxetan-3-yl)ethanol”, also known as MOE, is a chemical compound belonging to the oxetane family. It has been used in the synthesis of unsymmetrical and 3-monosubstituted tetrazines . Tetrazines are important tools in the field of bioorthogonal chemistry, which have become widely used in various fields, including natural product synthesis, cargo delivery, genetic code expansion, fluorogenic labeling, radiochemistry, coordination chemistry, and material science .
Method of Application
The method involves a general, one-pot conversion of (3-methyloxetan-3-yl)methyl carboxylic esters into 3-thiomethyltetrazines . These versatile intermediates were applied as a platform for the synthesis of unsymmetrical tetrazines via Pd-catalyzed cross-coupling .
Results or Outcomes
The method enables the development of new tetrazines possessing a favorable combination of kinetics, small size, and hydrophilicity . The chemistry was applied to a broad range of aliphatic and aromatic ester precursors and to the synthesis of heterocycles including BODIPY fluorophores and biotin . In addition, a series of tetrazine probes for monoacylglycerol lipase (MAGL) were synthesized and the most reactive one was applied in labeling of endogenous MAGL in live cells .
Star-shaped Copolymer Synthesis
Application Summary
“2-(3-Methyloxetan-3-yl)ethanol” has been used in the preparation of star-shaped copolymers . These copolymers consist of a hyperbranched poly (3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms .
Results or Outcomes
The resulting star-shaped copolymers have unique properties that make them useful in various applications, such as drug delivery systems, due to their ability to encapsulate therapeutic agents within their structure .
Ortho Ester Synthesis
Application Summary
“2-(3-Methyloxetan-3-yl)ethanol” is used in the synthesis of ortho esters . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom .
Method of Application
The synthesis involves the reaction of (3-methyloxetan-3-yl)methanol on activated carboxylic acids in the presence of Lewis acids . This forms a bicyclic OBO protecting group (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) .
Results or Outcomes
The OBO protecting group is base stable and can be cleaved in two steps under mild conditions . Mildly acidic hydrolysis yields the ester of tris(hydroxymethyl)ethane which is then cleaved using an aqueous carbonate solution .
Flexible Perovskite Solar Cells
Application Summary
“2-(3-Methyloxetan-3-yl)ethanol” has been used in the development of flexible perovskite solar cells . These solar cells are light weight and flexible, making them suitable for developing portable electronics as well as building-integrated photovoltaic power applications .
Method of Application
The method involves the use of a functional bis((3-methyloxetan-3-yl)methyl)thiophene-2,5-dicarboxylate (OETC) monomer for tuning the perovskite growth on plastic substrates . The strategy can improve the quality of flexible perovskite films and reduce the Young’s modulus .
Results or Outcomes
The resultant flexible perovskite solar cells achieved a record power conversion efficiency (PCE) of 23.4% (certified 22.9%), which is comparable with that of the rigid device . Importantly, the flexible perovskite solar cells also display a robust bending durability .
Ortho Ester Synthesis
Application Summary
“2-(3-Methyloxetan-3-yl)ethanol” is used in the synthesis of ortho esters . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom .
Method of Application
The synthesis involves the reaction of (3-methyloxetan-3-yl)methanol on activated carboxylic acids in the presence of Lewis acids . This forms a bicyclic OBO protecting group (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) .
Results or Outcomes
The OBO protecting group is base stable and can be cleaved in two steps under mild conditions . Mildly acidic hydrolysis yields the ester of tris(hydroxymethyl)ethane which is then cleaved using an aqueous carbonate solution .
properties
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMOAAFJCIYUQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693526 | |
Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyloxetan-3-yl)ethanol | |
CAS RN |
88214-48-6 | |
Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.